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Compound of Interest

4-amino-N-(1H-pyrazol-4-
Compound Name:
yl)butanamide

Cat. No.: B13158409

Get Quote

Executive Summary & Compound Identity

EVT-13292540 is a specific chemical entity often utilized as a building block or reference
standard in the development of pyrazole-based kinase inhibitors and P2X7 receptor
antagonists. Its structural core—a GABAergic chain linked to a pyrazole ring via an amide bond
—presents a distinct mass spectrometric signature useful for purity analysis, metabolic stability

tracking, and library validation.
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Property Details

Chemical Name 4-amino-N-(1H-pyrazol-4-yl)butanamide
Common ID EVT-13292540

Molecular Formula C7H12N40O

Monoisotopic Mass 168.1011 Da

Precursor lon [M+H]* 169.11 Da

) o Intermediate for P2X7 antagonists; Kinase
Primary Application o
inhibitor scaffold

LC-MS Methodology & Profiling

To accurately characterize EVT-13292540, a standardized LC-MS/MS protocol is required. The
polarity of the primary amine and the pyrazole ring necessitates a method capable of retaining
polar basic compounds.

Experimental Protocol

o Stationary Phase: C18 Polar-Embedded Column (e.g., Waters Atlantis T3 or Phenomenex
Synergi Hydro-RP), 2.1 x 100 mm, 1.7 pym.

o Rationale: Standard C18 columns may result in poor retention and peak tailing for this
highly polar, basic amine. Polar-embedded phases improve peak shape and retention.

Mobile Phase A: Water + 0.1% Formic Acid (FA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 0-2 min (2% B), 2-8 min (2% - 40% B), 8-10 min (95% B).

o Note: The compound is expected to elute early (low logP ~ -1.3).

lonization Source: Electrospray lonization (ESI), Positive Mode.
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o Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone
fragments.

Fragmentation Analysis (MS/MS)

The fragmentation of EVT-13292540 follows a predictable pathway governed by charge
localization on the basic nitrogens (primary amine and pyrazole) and the lability of the amide
bond.

pr Diagnnqtir‘ lons

Fragment Structure

m/z (Exp.) lon Type . Mechanism
| Identity
Protonation of primary
169.1 [M+H]*+ Parent lon )
amine or pyrazole N.
Loss of terminal NH3
Neutral Loss of from the butyl chain.
152.1 [M+H-NHs]*+ ] T
Ammonia Common in primary
amines.
Cleavage of the amide
Acylium lon (GABA bond. Charge remains
86.1 [R-CO]* _
fragment) on the butyryl chain
(Hz2N-(CH2)3-CO™").
Amide hydrolysis
) product. Protonated 4-
84.0 [R'-NHs]* Aminopyrazole lon ]
aminopyrazole (Hz2N-
Pz-H™).
Secondary
Cyclized Lactam / fragmentation of the
69.1 [CaHsO]" )
Alkene m/z 86 ion (Loss of

NHs from acylium).

Comparative Analysis: EVT-13292540 vs. Isomers
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A critical challenge in analyzing this scaffold is distinguishing it from its structural isomer, 4-(4-
amino-1H-pyrazol-1-yl)butanamide, where the alkyl chain is attached to the pyrazole nitrogen
rather than the exocyclic amide.

Feature EVT-13292540 (Target) Isomer (N-Alkyl Linkage)
Linkage Amide (C=0)-NH-Pz Alkyl -N-Pz
) Prominent m/z 86 (Acylium Minimal m/z 86. No amide
Frag. Behavior )
cleavage). bond to cleave easily.
. Labile amide bond (CID Stable N-C bond (Requires
Stability - )
sensitive). higher CE).
) Slightly more polar (Earlier Slightly less polar (Later
Retention ] ]
elution). elution).

Analyst Note: If you observe a dominant peak at m/z 86, you have confirmed the amide linkage
of EVT-13292540. If the spectrum is dominated by non-specific alkyl losses without the acylium

ion, suspect the isomer.

Structural & Signaling Context

EVT-13292540 is not just a random chemical; it represents a strategic pharmacophore. The
Pyrazole-Amide motif is a "privileged structure" in drug discovery, serving as a hinge-binder in
kinase inhibitors and a key interaction point in P2X7 receptor antagonists.

Fragmentation Pathway Diagram

The following diagram illustrates the mass spectrometric dissociation of EVT-13292540.
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Precursor lon
[M+H]+ = 169.1

(4-amino-N-(pyrazol-4-yl)butanamide)

CID Fragmentation

Neutral Loss: NH3
[M+H-17]+ Amide Bond Cleavage
m/z 152.1

Charge on Acyl \Charge on Pyrazole

Acylium lon Aminopyrazole
[H2N-(CH2)3-CO]+ [H2N-Pz-H]+

m/z 86.1 m/z 84.0

Secondary Loss
[C4H50]+
m/z 69.1

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway of EVT-13292540 showing primary amide
cleavage and neutral ammonia loss.

Biological Context: P2X7 Antagonism

This scaffold is relevant to the P2X7 receptor signaling pathway, a key target for anti-
inflammatory drugs (e.g., Rheumatoid Arthritis).[1][2][3] The diagram below places EVT-
13292540 within this development logic.

EVT-13292540 Precursor for Chemical Synthesis P2X7 Antagonist Blocks ATP Binding P2X7 Receptor Downstream Signal Inhibition of
(Scaffold/Intermediate) (Amide Coupling) (e.g., EVT-401 Analog) (Macrophage Surface) IL-1B Release

Click to download full resolution via product page
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Caption: Role of EVT-13292540 as a chemical scaffold in the synthesis of P2X7 receptor
antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [LC-MS Fragmentation Guide: EVT-13292540
(Pyrazole-Amide Scaffold)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13158409/docs#lc-ms-fragmentation-guide-evt-
13292540-pyrazole-amide-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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